6-Fluoronaphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H6FN It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and a cyano group is attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Fluoronaphthalene-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 1-naphthylamine.
Diazotization Reaction: 1-naphthylamine is treated with a strong acid solution and nitrite solution to form a diazonium salt.
Fluorination: The diazonium salt is then reacted with a fluorine-containing compound such as fluoroboric acid or fluorophosphoric acid to introduce the fluorine atom at the 6th position.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Fluoronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
6-Fluoronaphthalene-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Fluoronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom and cyano group contribute to its reactivity and ability to form stable complexes with various biological molecules. This can lead to inhibition or activation of specific enzymes or receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoronaphthalene-1-carbonitrile: Similar structure but with the fluorine atom at the 4th position.
1-Fluoronaphthalene: Lacks the cyano group, only has the fluorine atom at the 1st position.
1-Cyanonaphthalene: Lacks the fluorine atom, only has the cyano group at the 1st position.
Uniqueness
6-Fluoronaphthalene-1-carbonitrile is unique due to the presence of both the fluorine atom and the cyano group, which impart distinct chemical and biological properties. This dual substitution makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Properties
CAS No. |
59080-30-7 |
---|---|
Molecular Formula |
C11H6FN |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
6-fluoronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6FN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H |
InChI Key |
FSKVXOJSOLRCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.